Leucine, trifluoro-
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Overview
Description
Leucine, trifluoro- (also known as 5,5,5-trifluoro-DL-leucine) is a fluorinated analog of the amino acid leucine. This compound is characterized by the substitution of three hydrogen atoms in the leucine molecule with fluorine atoms, resulting in a trifluoromethyl group. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leucine, trifluoro- typically involves the alkylation of a glycine Schiff base with trifluoromethyl iodide under basic conditions. This process forms a nickel (II) complex, which is subsequently disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid. This intermediate is then converted to the desired leucine, trifluoro- compound .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is then converted to the N-Fmoc derivative .
Chemical Reactions Analysis
Types of Reactions
Leucine, trifluoro- undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of leucine, which have applications in drug design and other fields .
Scientific Research Applications
Leucine, trifluoro- has a wide range of applications in scientific research:
Mechanism of Action
Leucine, trifluoro- exerts its effects by interacting with specific molecular targets and pathways. In yeast, for example, it affects the regulation of α-isopropylmalate synthase, leading to resistance to feedback inhibition by leucine. This interaction involves the mutation of the LEU4 gene, which encodes the enzyme responsible for this regulation . Additionally, the compound can influence mitochondrial biogenesis and function by activating pathways like the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1) pathway .
Comparison with Similar Compounds
Leucine, trifluoro- is unique among fluorinated amino acids due to its trifluoromethyl group, which imparts distinct properties. Similar compounds include:
Valine, trifluoro-: Another fluorinated amino acid with similar applications in drug design.
Tert-leucine, trifluoro-: Used in the synthesis of synthetic cannabinoid receptor agonists.
Compared to these compounds, leucine, trifluoro- offers unique advantages in terms of metabolic stability and bioactivity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
27836-86-8 |
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Molecular Formula |
C6H10F3NO2 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
(2R)-2-(difluoroamino)-2-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-4(2)3-6(7,5(11)12)10(8)9/h4H,3H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
HEIWPHCOUYDSML-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@](C(=O)O)(N(F)F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)(N(F)F)F |
Origin of Product |
United States |
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